molecular formula C13H20N2O2 B13165900 Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13165900
M. Wt: 236.31 g/mol
InChI Key: GFOHJSJTBSRKKV-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Chemical Reactions Analysis

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can coordinate with metal ions through the nitrogen atoms in the imidazo[1,2-a]pyridine ring, forming stable complexes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention for its potential biological activities, which include antimicrobial and anti-inflammatory properties. In this article, we will explore the biological activity of this compound through various studies and data.

  • Molecular Formula : C₁₃H₂₀N₂O₂
  • Molecular Weight : 236.31 g/mol
  • IUPAC Name : Methyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
  • Canonical SMILES : CC(C)CC1=C(N2CCCCC2=N1)C(=O)OC

The mechanism of action of this compound involves its interaction with specific biological targets. The nitrogen atoms in the imidazo ring can coordinate with metal ions, forming stable complexes that may enhance biological activity. This coordination is essential for the compound's potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. A study highlighted that a panel of imidazo[1,2-a]pyridine-3-carboxamides demonstrated low-micromolar activity against Mycobacterium avium strains. Specifically, compounds similar to this compound showed promising results in mouse models of infection .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound compared to similar compounds in its class, the following table summarizes key features:

Compound NameMolecular FormulaSimilarityUnique Features
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylateC₁₃H₁₈N₂O₃HighKnown for anti-inflammatory properties
Pyrrolopyrazine derivativesC₁₄H₂₁N₃O₄ModerateExhibits a range of biological activities
Ethyl imidazo[1,2-a]pyrazine-3-carboxylateC₉H₉N₃O₂LowDistinct core structure with fewer substituents

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds:

  • Study on Mycobacterium avium :
    • A study demonstrated that imidazo derivatives could effectively target M. avium, indicating potential as new antibiotics.
    • The combination therapy using these compounds showed enhanced efficacy compared to traditional treatments .
  • Anti-cancer Potential :
    • Some imidazo derivatives have been linked to anti-cancer activities through inhibition of specific enzymes involved in tumor progression.
    • The structural attributes of this compound may contribute to similar mechanisms yet to be fully explored.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-9(2)8-10-12(13(16)17-3)15-7-5-4-6-11(15)14-10/h9H,4-8H2,1-3H3

InChI Key

GFOHJSJTBSRKKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N2CCCCC2=N1)C(=O)OC

Origin of Product

United States

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